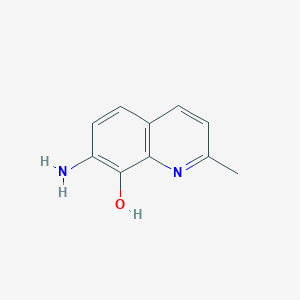

7-氨基-2-甲基喹啉-8-醇

描述

“7-Amino-2-methylquinolin-8-ol” is a derivative of quinoline, a heterocyclic compound . It is also known as 2-Methyl-8-quinolinol . It has a molecular formula of C10H10N2O.

Synthesis Analysis

The synthesis of quinoline derivatives like “7-Amino-2-methylquinolin-8-ol” has been reported in the literature. For instance, the Conrad-Limpach synthesis is one of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . The 7-amino-4-methylquinolin-2(1H)-one parent compound and its carboxamides were synthesized using this method .

Molecular Structure Analysis

The molecular structure of “7-Amino-2-methylquinolin-8-ol” can be represented by the SMILES string Cc1ccc2cccc(O)c2n1 . It has a molecular weight of 174.2 g/mol.

Chemical Reactions Analysis

Quinoline and its derivatives, including “7-Amino-2-methylquinolin-8-ol”, can undergo various chemical reactions. They participate in both electrophilic and nucleophilic substitution reactions . They can also undergo complexation with transition metal complexes .

科学研究应用

抗疟疾应用

8-氨基喹啉衍生物与 7-氨基-2-甲基喹啉-8-醇密切相关,因其抗疟疾特性而被广泛研究。这些化合物的代谢,如伯喹,涉及复杂的生物转化途径,导致治疗和毒性作用,特别是葡萄糖-6-磷酸脱氢酶缺乏症患者的溶血 (Strother 等,1981)。对 8-氨基喹啉类似物(如塔菲喹)的研究重点是提高疗效,同时降低毒性,扩大其在疟疾以外的原生动物感染中的用途 (Tekwani 和 Walker,2006)。

抗癌应用

8-氨基喹啉衍生物在癌症研究中的作用因其作为锌离子测定的荧光探针的潜力而凸显,这对于理解锌在癌症生物学中的作用至关重要。已证明这些化合物作为锌离子的功能受体具有显着的潜力,展示了它们在生物和环境应用中的实用性 (Mohamad 等,2021)。此外,与 7-氨基-2-甲基喹啉-8-醇具有相同核心结构的 8-羟基喹啉衍生物因其显着的生物活性而被识别,包括抗癌、HIV 和神经保护作用,其作用机制是金属螯合 (Gupta、Luxami 和 Paul,2021)。

药物再利用中的实用性

8-氨基喹啉的广泛生物活性导致它们被研究为药物再利用的候选药物,尤其是在抗癌研究中。已证明这些化合物可以调节各种生化途径,作为癌症治疗的佐剂提供治疗益处。它们的作用包括改变细胞周期调节、抑制关键信号通路和增强化学治疗剂的细胞毒性作用,突出了 8-氨基喹啉(包括 7-氨基-2-甲基喹啉-8-醇衍生物)在肿瘤学中的潜力 (Ferreira 等,2021)。

安全和危害

未来方向

The future directions in the research of quinoline derivatives like “7-Amino-2-methylquinolin-8-ol” could involve optimizing the amino group attached to the quinoline scaffold for better biological activity . Additionally, new synthetic routes and green reaction protocols could be explored for the construction and functionalization of quinoline derivatives .

作用机制

Target of Action

7-Amino-2-methylquinolin-8-ol is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to interact with a variety of targets, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents . .

Mode of Action

Quinolines are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The specific interaction of 7-Amino-2-methylquinolin-8-ol with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Quinoline derivatives have been found to interact with thePI3K/AKT/mTOR pathway , which plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

It is mentioned that all the compounds of quinoline derivatives are predicted to satisfy the adme profile .

Result of Action

Quinoline derivatives exhibit pronounced antioxidant activity, which strongly depends on the structural features of compounds .

Action Environment

It is known that various conditions such as uv irradiation and environmental pollution increase the concentration of reactive radical species . This could potentially influence the antioxidant activity of quinoline derivatives.

生化分析

Biochemical Properties

It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the quinoline derivative .

Cellular Effects

Quinoline derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that quinoline derivatives can undergo complexation with transition metal complexes .

Dosage Effects in Animal Models

The effects of 7-Amino-2-methylquinolin-8-ol at different dosages in animal models have not been reported. Studies on other quinoline derivatives have shown that their effects can vary with dosage .

Metabolic Pathways

The metabolic pathways involving 7-Amino-2-methylquinolin-8-ol are not well known. Quinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Quinoline derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of 7-Amino-2-methylquinolin-8-ol is not well known. Quinoline derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

属性

IUPAC Name |

7-amino-2-methylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-7-4-5-8(11)10(13)9(7)12-6/h2-5,13H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIVUCCAMMRKTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

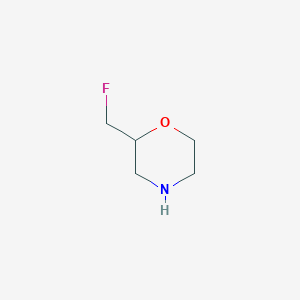

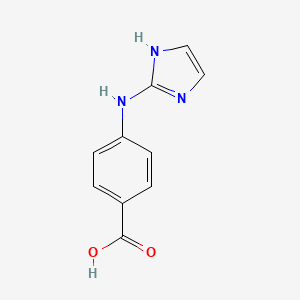

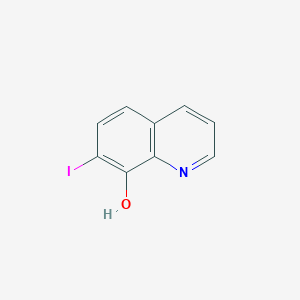

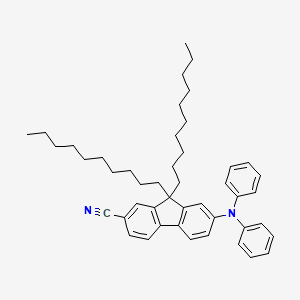

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-](/img/structure/B3281542.png)

![6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3281545.png)

![Trichloro[4-(trifluoromethyl)phenyl]silane](/img/structure/B3281552.png)